molecular formula C12H11FN4O3S2 B2407376 1-(5-Fluoropyrimidin-2-yl)-4-(thiophen-2-ylsulfonyl)piperazin-2-one CAS No. 2320468-54-8

1-(5-Fluoropyrimidin-2-yl)-4-(thiophen-2-ylsulfonyl)piperazin-2-one

Cat. No.: B2407376
CAS No.: 2320468-54-8
M. Wt: 342.36
InChI Key: WBOLRURSVROKPV-UHFFFAOYSA-N
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Description

1-(5-Fluoropyrimidin-2-yl)-4-(thiophen-2-ylsulfonyl)piperazin-2-one is a complex organic compound characterized by its unique structure, which includes a fluoropyrimidinyl group, a thiophenylsulfonyl group, and a piperazin-2-one moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Fluoropyrimidin-2-yl)-4-(thiophen-2-ylsulfonyl)piperazin-2-one typically involves multiple steps, starting with the preparation of the fluoropyrimidinyl and thiophenylsulfonyl precursors. These precursors are then reacted under specific conditions to form the final compound. Common reaction conditions include the use of strong bases or acids, high temperatures, and inert atmospheres to ensure the desired product formation.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using reactors that can handle large volumes of reactants. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and reproducibility. Quality control measures, such as chromatography and spectroscopy, are implemented to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(5-Fluoropyrimidin-2-yl)-4-(thiophen-2-ylsulfonyl)piperazin-2-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂). These reactions are typically carried out in acidic or neutral environments.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used. These reactions are often performed in anhydrous conditions.

  • Substitution: Nucleophilic substitution reactions can be achieved using various nucleophiles, such as amines or alcohols, in the presence of a suitable solvent.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound

Scientific Research Applications

1-(5-Fluoropyrimidin-2-yl)-4-(thiophen-2-ylsulfonyl)piperazin-2-one has found applications in several scientific fields:

  • Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

  • Biology: It serves as a tool in biochemical studies, aiding in the understanding of enzyme mechanisms and metabolic pathways.

  • Medicine: The compound has shown potential as a therapeutic agent, with research exploring its use in treating various diseases, including cancer and infectious diseases.

  • Industry: Its unique properties make it valuable in the manufacturing of advanced materials and catalysts.

Mechanism of Action

The mechanism by which 1-(5-Fluoropyrimidin-2-yl)-4-(thiophen-2-ylsulfonyl)piperazin-2-one exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological outcomes. Further research is needed to elucidate the precise molecular mechanisms involved.

Comparison with Similar Compounds

1-(5-Fluoropyrimidin-2-yl)-4-(thiophen-2-ylsulfonyl)piperazin-2-one is compared with other similar compounds to highlight its uniqueness:

  • Similar Compounds: Other compounds with similar structures include 1-(5-fluoropyrimidin-2-yl)ethanol, 1-(5-fluoropyrimidin-2-yl)ethanone, and 1-(5-fluoropyrimidin-2-yl)-4-methyl-1H-[1,2,3]triazolo[4,5-c]pyridine.

  • Uniqueness: The presence of the thiophenylsulfonyl group and the piperazin-2-one moiety distinguishes this compound from its analogs, providing it with unique chemical and biological properties.

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Properties

IUPAC Name

1-(5-fluoropyrimidin-2-yl)-4-thiophen-2-ylsulfonylpiperazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11FN4O3S2/c13-9-6-14-12(15-7-9)17-4-3-16(8-10(17)18)22(19,20)11-2-1-5-21-11/h1-2,5-7H,3-4,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBOLRURSVROKPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)CN1S(=O)(=O)C2=CC=CS2)C3=NC=C(C=N3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11FN4O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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